2-Isopropyl-3-methoxyisonicotinic acid
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Overview
Description
2-Isopropyl-3-methoxyisonicotinic acid is a chemical compound with the molecular formula C11H13NO3 It is a derivative of isonicotinic acid, characterized by the presence of an isopropyl group at the second position and a methoxy group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methoxyisonicotinic acid typically involves the functionalization of isonicotinic acid derivatives. One common method includes the alkylation of 3-methoxyisonicotinic acid with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-isopropyl-3-formylisonicotinic acid, while reduction of a nitro group can produce 2-isopropyl-3-methoxyisonicotinamide.
Scientific Research Applications
2-Isopropyl-3-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-isopropyl-3-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Isopropyl-3-methoxypyridine: Similar structure but lacks the carboxylic acid group.
3-Methoxyisonicotinic acid: Lacks the isopropyl group.
2-Isopropylisonicotinic acid: Lacks the methoxy group.
Uniqueness: 2-Isopropyl-3-methoxyisonicotinic acid is unique due to the presence of both the isopropyl and methoxy groups on the isonicotinic acid scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)8-9(14-3)7(10(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) |
InChI Key |
HCVAWZZNNXACLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1OC)C(=O)O |
Origin of Product |
United States |
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